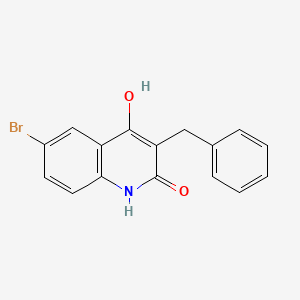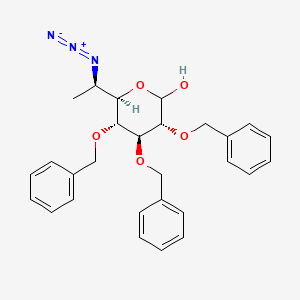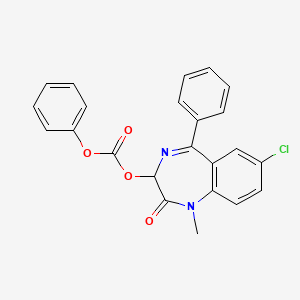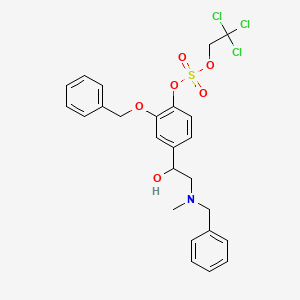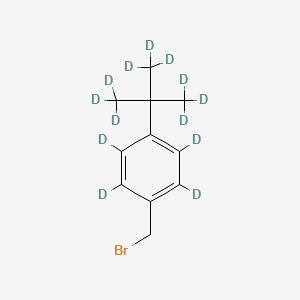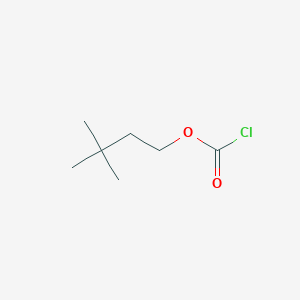
3,3-Dimethylbutyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutyl carbonochloridate is an organic compound with the molecular formula C7H13ClO2. It is a carbonochloridate ester, which means it contains a carbonochloridate functional group (–COCl) attached to a 3,3-dimethylbutyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,3-Dimethylbutyl carbonochloridate typically involves the reaction of 3,3-dimethylbutanol with phosgene (COCl2) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonochloridate group. The general reaction can be represented as follows:
3,3-Dimethylbutanol+Phosgene→3,3-Dimethylbutyl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates like phosgene. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonochloridate group hydrolyzes to form 3,3-dimethylbutanol and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form esters, typically in the presence of a base to neutralize the generated hydrochloric acid.
Thiols: Form thioesters under similar conditions as alcohols.
Major Products
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
3,3-Dimethylbutyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutyl carbonochloridate involves the reactivity of the carbonochloridate group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanol: The alcohol precursor used in the synthesis of 3,3-Dimethylbutyl carbonochloridate.
3,3-Dimethylbutanal: An aldehyde that can be synthesized from 3,3-dimethylbutanol.
3,3-Dimethylbutyl acetate: An ester that can be formed from the reaction of 3,3-dimethylbutanol with acetic acid.
Uniqueness
This compound is unique due to its highly reactive carbonochloridate group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds and materials.
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
3,3-dimethylbutyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)4-5-10-6(8)9/h4-5H2,1-3H3 |
InChI Key |
NRBNZNCJPSFQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)

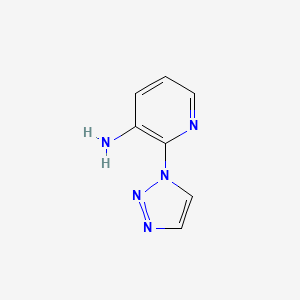
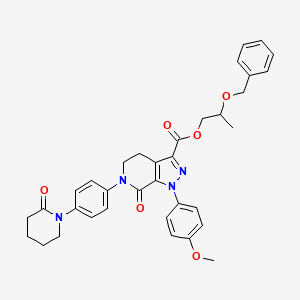
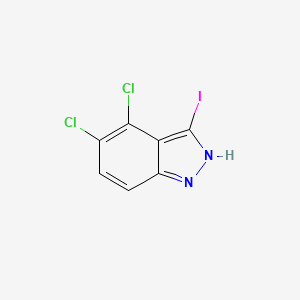
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
